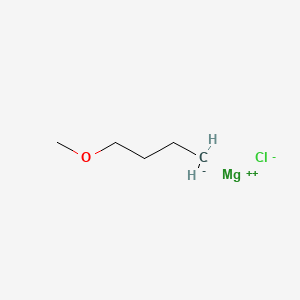
Magnesium, chloro(4-methoxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, chloro(4-methoxybutyl)-, also known as chloro(4-methoxybutyl)magnesium, is an organomagnesium compound with the molecular formula C5H11ClMgO. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, chloro(4-methoxybutyl)- is typically prepared by reacting magnesium turnings with 4-methoxybutyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2CH2CH2OCH3→ClMgCH2CH2CH2CH2OCH3
Industrial Production Methods
In industrial settings, the production of Magnesium, chloro(4-methoxybutyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of reactants. The reaction is monitored closely to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, chloro(4-methoxybutyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous diethyl ether or THF.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Magnesium, chloro(4-methoxybutyl)- has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the preparation of polymers and advanced materials.
Biochemistry: Utilized in the synthesis of biologically active compounds and intermediates.
Medicinal Chemistry: Plays a role in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Magnesium, chloro(4-methoxybutyl)- involves the formation of a highly reactive nucleophilic center at the carbon atom bonded to magnesium. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Magnesium, chloro(4-methoxybutyl)- can be compared with other Grignard reagents such as:
- Magnesium, chloro(p-chlorophenyl)-
- Magnesium, chloro(trimethylsilyl)ethynyl-
- Magnesium, chloro(2,5-dimethylphenyl)-
Uniqueness
- Reactivity : The presence of the methoxy group in Magnesium, chloro(4-methoxybutyl)- enhances its reactivity compared to other Grignard reagents.
- Selectivity : Offers higher selectivity in certain organic transformations due to its unique structure.
Conclusion
Magnesium, chloro(4-methoxybutyl)- is a versatile and highly reactive compound with significant applications in organic synthesis, material science, and medicinal chemistry. Its unique reactivity and selectivity make it a valuable tool in the development of new chemical entities and advanced materials.
Eigenschaften
CAS-Nummer |
634590-61-7 |
|---|---|
Molekularformel |
C5H11ClMgO |
Molekulargewicht |
146.90 g/mol |
IUPAC-Name |
magnesium;1-methoxybutane;chloride |
InChI |
InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KERSTKMRGUUNIJ-UHFFFAOYSA-M |
Kanonische SMILES |
COCCC[CH2-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
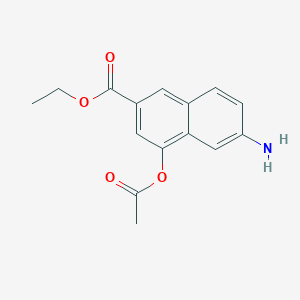
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
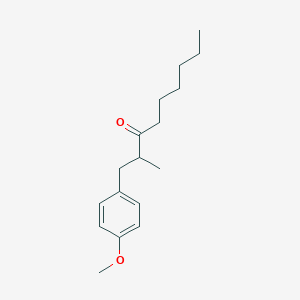
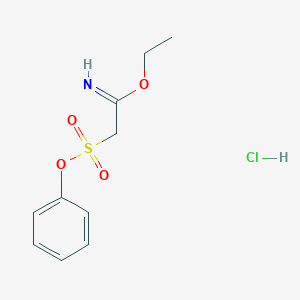
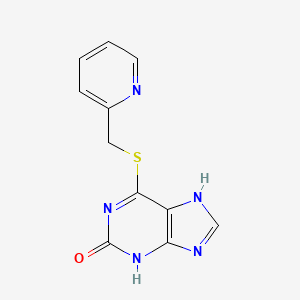
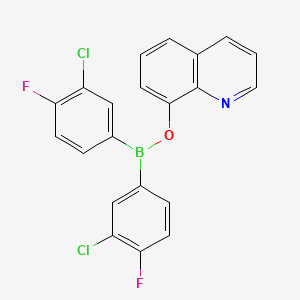

![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)


![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
